molecular formula C7H7N5O B13654911 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide

4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide

Cat. No.: B13654911
M. Wt: 177.16 g/mol
InChI Key: MHQQRXFBIOPXIF-UHFFFAOYSA-N
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Description

4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various amines in the presence of a catalytic amount of hydrochloric acid . Another method includes the use of oxidative dehydrogenation and annulation reactions to form the pyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the efficient formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or acylated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Mechanism of Action

The primary mechanism of action of 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide involves the inhibition of protein kinase B. This inhibition occurs through the binding of the compound to the active site of the kinase, preventing its activation and subsequent signaling pathways. This leads to the suppression of cell proliferation and survival, making it a promising candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide stands out due to its potent and selective inhibition of protein kinase B, making it a valuable compound in cancer research. Its unique structure allows for specific interactions with the kinase, leading to high selectivity and efficacy .

Properties

Molecular Formula

C7H7N5O

Molecular Weight

177.16 g/mol

IUPAC Name

4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide

InChI

InChI=1S/C7H7N5O/c8-5-4-3(6(9)13)1-10-7(4)12-2-11-5/h1-2H,(H2,9,13)(H3,8,10,11,12)

InChI Key

MHQQRXFBIOPXIF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(N=CN=C2N1)N)C(=O)N

Origin of Product

United States

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